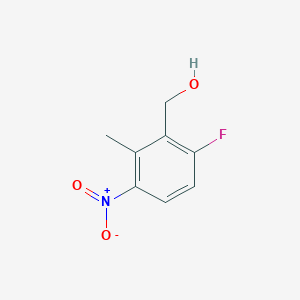

(6-Fluoro-2-methyl-3-nitrophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Fluoro-2-methyl-3-nitrophenyl)methanol” is a chemical compound with the CAS number 1613329-94-4 . It is used for research purposes . The compound has a molecular weight of 185.15 .

Molecular Structure Analysis

The InChI Key for “this compound” is WUKHWFLFJANGHX-UHFFFAOYSA-N . It has 13 heavy atoms and 6 aromatic heavy atoms . The compound also has 2 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis

“this compound” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.42 . It is soluble, with a solubility of 1.71 mg/ml or 0.00922 mol/l .Scientific Research Applications

Synthetic Chemistry Applications

"(6-Fluoro-2-methyl-3-nitrophenyl)methanol" and similar compounds have been instrumental in developing novel synthetic methodologies. For instance, the palladium-catalyzed C-H halogenation reactions offer a method to prepare multi-substituted arenes under milder conditions, showing advantages such as higher yields and better selectivity over traditional methods. This approach demonstrates the compound's role in enhancing chemical diversity through C-H functionalization strategies (Sun, Sun, & Rao, 2014).

Materials Science and Energy

Compounds like "this compound" find applications in materials science, particularly in the development of solar cells. A significant enhancement in the efficiency of solar cells was achieved through methanol treatment, indicating the potential of methanol-based processes in improving the electrical properties of photovoltaic devices (Zhou et al., 2013).

Analytical Chemistry

In analytical chemistry, the compound's derivatives are used as precursors for fluorescent labeling reagents, enhancing the detection of amino acids via high-performance liquid chromatography. This application underscores the compound's utility in developing sensitive and selective analytical methodologies (Watanabe & Imai, 1981). Additionally, solvent treatments utilizing methanol have shown to significantly enhance the efficiency of polymer solar cells by improving various device parameters, illustrating the broad utility of methanol in scientific research (Huiqiong Zhou et al., 2013).

Safety and Hazards

The compound has a signal word of “Warning” and the hazard statement “H302” which indicates that it is harmful if swallowed . The precautionary statements include “P280-P305+P351+P338”, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name |

(6-fluoro-2-methyl-3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKHWFLFJANGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1CO)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)